molecular formula C30H50N+ B1242653 Anibamine

Anibamine

Numéro de catalogue: B1242653
Poids moléculaire: 424.7 g/mol
Clé InChI: LOTZSYKJMYSNJV-IKJQKJQYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anibamine is a novel pyridine quaternary alkaloid, first isolated from plants of the Aniba genus, and is distinguished as the first known natural product antagonist of the chemokine receptor CCR5 . Its unique structural skeleton provides a valuable template for drug discovery, differing significantly from synthetic CCR5 antagonists . Originally identified for its binding to CCR5, this compound demonstrated an IC50 of 1 μM in competitive binding assays, positioning it as a promising lead compound for development . Subsequent research has revealed its significant potential in multiple therapeutic areas. In oncology, this compound has shown potent activity against prostate cancer, producing significant inhibition of cancer cell proliferation at micromolar to submicromolar concentrations . Preclinical studies demonstrate that it suppresses the adhesion and invasion of highly metastatic prostate cancer cells and can reduce subcutaneous tumor growth in mouse models by approximately 50% . The compound acts by targeting the CCR5/CCL5 axis, which is involved in cancer proliferation and metastasis . In infectious disease research, this compound exhibits potent antiplasmodial activity. It has been reported to show activity against the drug-resistant Dd2 strain of Plasmodium falciparum , the parasite that causes malaria, with IC50 values in the submicromolar range (e.g., 0.170 μM) . Structure-activity relationship studies of its analogs indicate that the charged quaternary nitrogen and the aliphatic side chains are critical for this activity . Researchers should note that while this compound shows no toxicity in assays like hemolysis of red blood cells at concentrations at or below 1 μM, its high calculated lipophilicity (log Kow = 9.129) presents a challenge for drug-likeness and requires consideration for further pharmacokinetic optimization . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C30H50N+

Poids moléculaire

424.7 g/mol

Nom IUPAC

6,8-bis[(Z)-dec-1-enyl]-5,7-dimethyl-2,3-dihydro-1H-indolizin-4-ium

InChI

InChI=1S/C30H50N/c1-5-7-9-11-13-15-17-19-22-28-26(3)29(30-24-21-25-31(30)27(28)4)23-20-18-16-14-12-10-8-6-2/h19-20,22-23H,5-18,21,24-25H2,1-4H3/q+1/b22-19-,23-20-

Clé InChI

LOTZSYKJMYSNJV-IKJQKJQYSA-N

SMILES

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C

SMILES isomérique

CCCCCCCC/C=C\C1=C(C(=C2CCC[N+]2=C1C)/C=C\CCCCCCCC)C

SMILES canonique

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C

Synonymes

anibamine

Origine du produit

United States

Méthodes De Préparation

Palladium-Catalyzed Sonogashira Coupling

The introduction of alkyne side chains employs a Sonogashira reaction between a bromopyridine intermediate and terminal alkynes. Optimized conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C) achieved >95% regioselectivity for the β-position. Critical parameters include:

  • Ligand Effects : Triphenylphosphine prevents homocoupling of alkynes while maintaining catalytic activity.

  • Solvent Optimization : Tetrahydrofuran (THF) outperformed DMF and dioxane in minimizing byproduct formation.

Suzuki-Miyaura Cross-Coupling

Stereoselective installation of the second allylic side chain utilizes Suzuki coupling with a boronic ester. Key advancements include:

  • Precision in Steric Control : A bulky tert-butyloxycarbonyl (Boc) group on the pyridine nitrogen directs coupling to the γ-position (E/Z > 20:1).

  • Catalyst System : Pd(OAc)₂ with SPhos ligand enabled coupling at 0.1 mol% loading, reducing metal contamination.

Acid-Mediated Cyclization and Quaternization

Final ring closure and nitrogen quaternization employ trifluoroacetic acid (TFA) in dichloromethane (0°C to rt, 12 h). Mechanistic studies revealed:

  • Domino Process : Sequential protonation of the pyridine nitrogen, followed by 6π-electrocyclization of the dienamine intermediate.

  • Counterion Impact : Trifluoroacetate provided superior solubility for chromatographic purification compared to chloride or bromide salts.

Optimization Strategies

Regioselective Alkynylation

Initial routes suffered from competing α- and β-alkyne additions. Screening of 15 palladium catalysts identified Pd(PPh₃)₂Cl₂ as optimal, with DFT calculations confirming a 2.1 kcal/mol preference for β-transition states.

Stereochemical Fidelity in Olefin Installation

Control over E/Z geometry proved critical for CCR5 binding affinity. Implementing Matteson’s chiral boronic esters enabled >98% E-selectivity, as verified by NOESY correlations.

Yield Enhancement via Intermediate Trapping

Incorporating in situ silylation (TBSCl) of hydroxyl intermediates reduced decomposition during Sonogashira steps, boosting step yields from 68% to 89%.

ModificationSynthetic ApproachKey Finding
Side-chain saturationH₂/Pd-C hydrogenationRetained CCR5 binding (IC₅₀ 1.2 μM) but reduced antiplasmodial activity
N-Methyl substitutionMeOTf alkylation3-fold increase in aqueous solubility (log P 1.8 vs. 2.4)
Aryl ring fluorinationBalz-Schiemann reactionEnhanced metabolic stability (t₁/₂ 4.7 h vs. 2.1 h)

Reaction Mechanisms and Catalytic Cycles

Sonogashira Coupling Pathway

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of bromopyridine.

  • Transmetallation : Copper-acetylide transfers the alkyne to palladium.

  • Reductive Elimination : C–C bond formation releases the coupled product and regenerates Pd⁰.

Acid-Mediated Cyclization

Protonation at N1 initiates a conjugated acid system, enabling suprafacial-hydride shift followed by 6π-electrocyclization (ΔG‡ = 18.3 kcal/mol) .

Applications De Recherche Scientifique

Anti-HIV Applications

Anibamine has been identified as a promising lead compound for the development of anti-HIV agents. The chemokine receptor CCR5 plays a crucial role in HIV entry into host cells, making it a prime target for therapeutic intervention. This compound is the first natural product reported to exhibit significant inhibition of CCR5 at micromolar concentrations, with an IC50 value of approximately 1 µM .

Prostate Cancer

Recent studies indicate that this compound may also serve as an effective therapeutic agent against prostate cancer. Research has demonstrated that it significantly inhibits the proliferation of prostate cancer cells at micromolar to submicromolar concentrations .

Key Findings:

  • Inhibition of Cell Proliferation: this compound effectively reduces the growth of various prostate cancer cell lines, including PC-3 and DU145, showcasing its potential as an anti-proliferative agent.
  • Metastasis Suppression: In addition to inhibiting cell growth, this compound suppresses adhesion and invasion in highly metastatic prostate cancer cell lines, suggesting anti-metastatic properties .

Preclinical Studies:
In vivo studies using athymic nude mice have shown that this compound can reduce tumor growth significantly. Tumors treated with this compound exhibited approximately 50% reduction in size compared to control groups .

Comparative Analysis of Applications

Application AreaMechanism of ActionKey Findings
Anti-HIVCCR5 antagonist blocking viral entryInhibits CCR5 with IC50 ~1 µM
Prostate CancerInhibits proliferation and metastasisSignificant inhibition at micromolar concentrations; reduces tumor size in vivo

Case Studies

  • HIV Therapeutics: Initial findings suggest that compounds derived from this compound could lead to new classes of antiviral therapies targeting HIV.
  • Cancer Treatment: The promising results from preclinical studies support further exploration into clinical applications for prostate cancer treatment.

Analyse Des Réactions Chimiques

Regio- and Stereo-selective Syntheses

A refined synthetic approach improved efficiency and selectivity :

  • Palladium-catalyzed Sonogashira coupling : Introduced alkyne side chains with regio-selectivity (>95%).

  • Suzuki coupling : Achieved stereo-selective installation of unsaturated side chains (E/Z ratio > 20:1).

  • Acid-mediated cyclization : Final quaternization under trifluoroacetic acid (TFA) to yield anibamine trifluoroacetate.

Structural Modifications and Analogues

Efforts to enhance this compound’s pharmacological profile focused on side-chain modifications :

  • Deconstruction-reconstruction : Removing the indolizine ring system reduced log Kow from 9.1 to 5.4, improving solubility.

  • Side-chain saturation : Hydrogenation of double bonds in analogues (e.g., compounds 4–5) retained CCR5 binding but reduced antiplasmodial activity .

  • Copper-catalyzed aza-Sonogashira : Enabled synthesis of this compound B via ynimine intermediates .

Table 3: Biological Activity of Select Analogues

CompoundModificationCCR5 IC₅₀ (μM)Antiplasmodial IC₅₀ (μM)
This compoundNative structure1.00.8
4Saturated side chain1.22.5
6Shortened alkyl (n=1)>10>10

Key Reaction Mechanisms

  • Electrophilic aromatic substitution : Critical for pyridine core functionalization during Sonogashira and Suzuki couplings .

  • 6π-Electrocyclization : Observed in acid-mediated domino reactions during ynimine-to-pyridine conversion .

  • Salt bridge formation : Glu283 in CCR5 interacts with this compound’s quaternary nitrogen, as shown via molecular docking .

Q & A

Q. What is the structural uniqueness of anibamine compared to synthetic CCR5 antagonists like Maraviroc?

this compound, a pyridine quaternary alkaloid isolated from Aniba panurensis, possesses a novel structural skeleton distinct from synthetic CCR5 antagonists (e.g., Maraviroc, Vicriviroc) identified via high-throughput screening. Its side chain features unmodified aliphatic chains, contrasting with the complex aromatic or heterocyclic moieties of synthetic analogs. This structural divergence suggests alternative binding modes to CCR5, a G-protein-coupled receptor critical in HIV-1 entry and cancer progression .

Q. What experimental methodologies are used to assess this compound’s CCR5 antagonism?

this compound’s CCR5 antagonism is quantified using competitive binding assays (e.g., inhibition of ¹²⁵I-gp120 binding to CCR5-expressing cells) with an IC₅₀ of 1 μM. Molecular docking studies in CCR5 homology models (based on bovine rhodopsin and human β₂-adrenergic receptor templates) further characterize its binding interactions. Comparative analyses with known antagonists reveal shared binding pocket features but distinct side-chain interactions, highlighting its unique pharmacophore .

Q. How does this compound inhibit prostate cancer progression in preclinical models?

In vitro, this compound suppresses proliferation (IC₅₀: micromolar to submicromolar), adhesion, and invasion of metastatic prostate cancer cell lines (e.g., PC-3, DU145, M12). In vivo, subcutaneous M12 xenografts in nude mice show ~50% reduction in tumor growth with this compound treatment (e.g., tumor volume: 201.2 ± 69.7 mm³ vs. 329.6 ± 74.3 mm³ in controls). Mechanistically, it downregulates vimentin and restores integrin polarization, reversing metastatic phenotypes .

Advanced Research Questions

Q. How can structural modifications address this compound’s high lipophilicity (log Kow = 9.129)?

this compound’s log Kow exceeds Lipinski’s Rule of Five thresholds, posing challenges for bioavailability. Rational design strategies include:

  • Introducing polar groups (e.g., hydroxyl, carboxyl) to reduce log P.
  • Synthesizing analogs via regioselective and stereoselective methods (e.g., Scheme 5 for (11Z,22E)- and (11E,22Z)-anibamine isomers) to optimize solubility while retaining CCR5 affinity.
  • Computational modeling (e.g., QSAR, molecular dynamics) to predict derivatives with balanced hydrophilicity and binding efficacy .

Q. What contradictions exist between in vitro and in vivo efficacy data for this compound?

While this compound shows potent in vitro activity (1 μM IC₅₀), its in vivo efficacy requires higher doses, likely due to:

  • Poor pharmacokinetic properties (e.g., rapid metabolism, low oral bioavailability).
  • Differences in tumor microenvironmental factors (e.g., stromal interactions, hypoxia) affecting drug penetration.
  • Species-specific variations in CCR5 expression or signaling pathways between human cell lines and murine models. These discrepancies necessitate pharmacokinetic optimization and species-adapted preclinical models .

Q. How can molecular docking resolve ambiguities in this compound’s CCR5 binding mode?

Comparative docking studies in CCR5 homology models reveal that this compound shares key binding residues (e.g., Glu283, Tyr108) with high-affinity antagonists but lacks interactions with transmembrane helices 6 and 7. Mutagenesis experiments (e.g., alanine scanning of predicted binding residues) and cryo-EM structural validation are required to resolve discrepancies between computational predictions and experimental binding data .

Q. What experimental designs validate this compound’s anti-metastatic effects in 3D cancer models?

3D culture systems (e.g., M12 cells embedded in laminin-rich ECM) demonstrate this compound’s ability to restore epithelial morphology (e.g., acinar structures with polarized α6/β1 integrins) and suppress mesenchymal markers (e.g., vimentin). Time-lapse microscopy and transcriptomic profiling (RNA-seq) further quantify dynamic changes in invasion and epithelial-mesenchymal transition (EMT) pathways .

Q. How do CCR5 polymorphisms influence this compound’s therapeutic potential?

CCR5-Δ32 polymorphisms confer HIV resistance but may alter this compound’s efficacy in cancer. Functional assays (e.g., ligand binding in CCR5-Δ32 mutant cells) and patient-derived xenografts (PDXs) from CCR5-variant tumors are needed to evaluate genotype-specific responses. This is critical for personalized therapy, as CCR5 overexpression correlates with prostate cancer aggressiveness .

Methodological Considerations

Q. What criteria ensure rigor in designing this compound-related studies?

  • Hypothesis-driven frameworks : Use PICO (Population: cancer/HIV models; Intervention: this compound analogs; Comparison: standard antagonists; Outcome: CCR5 binding/IC₅₀) to define research scope.
  • Data validation : Replicate key findings across multiple cell lines (e.g., PC-3, DU145) and independent in vivo cohorts.
  • Transparency : Detailed chemical synthesis protocols (e.g., Scheme 5), purity data, and batch-specific variability must be reported to ensure reproducibility .

Q. How should researchers address conflicting data on this compound’s cytotoxicity?

Contradictions arise from varying assay conditions (e.g., serum concentration, exposure time). Standardize protocols using:

  • Dose-response curves across a broad concentration range (nM to μM).
  • Cell viability assays (e.g., MTT, ATP luminescence) with controls for off-target effects (e.g., hemolysis at 10x IC₅₀).
  • Mechanistic studies (e.g., siRNA knockdown of CCR5) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anibamine
Reactant of Route 2
Anibamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.